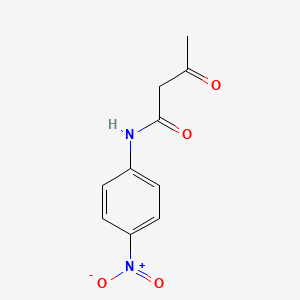
4'-Nitroacetoacetanilide
Übersicht
Beschreibung
4’-Nitroacetoacetanilide is an organic compound with the molecular formula C10H10N2O4 . It is a nitro derivative of acetanilide . The compound has a molecular weight of 222.2 g/mol .
Molecular Structure Analysis
The linear formula of 4’-Nitroacetoacetanilide is CH3CONHC6H4NO2 . The compound has a molecular weight of 180.16 . The SMILES string representation is CC(=O)Nc1ccc(cc1)N+=O .Chemical Reactions Analysis
4’-Nitroacetoacetanilide was used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . It was also used to prepare 4-aminoacetanilide .Physical And Chemical Properties Analysis
4’-Nitroacetoacetanilide has a predicted density of 1.350±0.06 g/cm3 . The predicted boiling point is 466.1±30.0 °C , and the melting point ranges from 119.0 to 124.0 °C . The compound has a vapor pressure of 7.3E-09mmHg at 25°C , and a refractive index of 1.601 .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Studies
4'-Nitroacetoacetanilide has been a subject of interest in crystal and molecular structure studies. For example, the crystal and molecular structure of 4-methyl-2-nitroacetanilide, a closely related compound, was determined by X-ray diffraction. This study provided insights into the molecular arrangement, showcasing nearly planar molecules and distinct columnar stacking influenced by dipole-dipole interactions (Moore, Yeadon, & Palmer, 1984).
Polymorphism and Crystal Lattice Studies
Research has also focused on the polymorphism and crystal lattice structures of related nitroacetanilides. Studies on 4-methyl-2-nitroacetanilide, for instance, explored different modifications and their impact on crystallization. These investigations provide valuable data for understanding the stability of various crystal forms and how different additives influence the lattice structure (He et al., 2001).
Solid-State NMR and Computational Studies
Solid-state NMR and computational studies have been conducted to understand the structure of polymorphs of related nitroacetanilides. Such studies utilize techniques like magic-angle spinning NMR spectroscopy and first-principles computations, providing detailed insights into molecular structures and aiding in the elucidation of crystallographic structures (Harris et al., 2006).
Applications in Dye and Pigment Industry
Compounds similar to 4'-Nitroacetoacetanilide have been used in the dye and pigment industry. For instance, α-(2-Nitro-4-methylphenylazo)-acetoacetanilide is a key yellow pigment. Its structure, characterized by intramolecular hydrogen bonds and a planar resonance system, contributes to its dye properties (Mez, 1968).
Synthesis and Structural Analysis
Synthetic methods for producing nitroacetanilides and their structural analysis are also a significant area of research. Studies involve the synthesis of various nitroacetanilide derivatives and their characterization using techniques like IR, NMR, and MS. Such research is crucial for developing efficient synthetic routes and understanding the molecular composition of these compounds (Sun et al., 2010).
Dielectric Measurements
Dielectric measurements of nitroacetanilides in solution have been conducted to understand their electrical properties. These studies measure parameters like dielectric constant, loss, and permittivity, providing insights into molecular rotation and relaxation processes. Such research is vital for applications in material science and electronics (Manro & Jain, 2018).
Safety And Hazards
4’-Nitroacetoacetanilide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, seek immediate medical attention .
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJQNDNGLRYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197493 | |
| Record name | 4'-Nitroacetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)-3-oxobutanamide | |
CAS RN |
4835-39-6 | |
| Record name | N-(4-Nitrophenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4835-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Nitroacetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4835-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Nitroacetoacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-nitroacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)

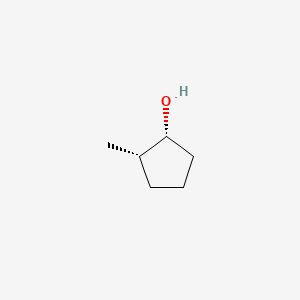
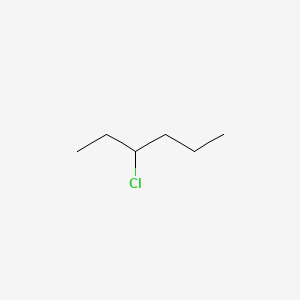


![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)


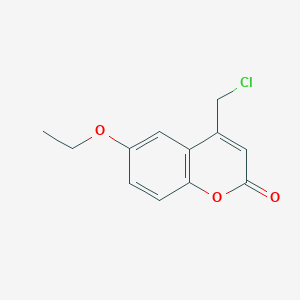

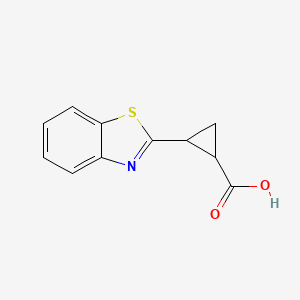
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)